3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
3-[(2-chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO5/c1-2-22-15-8-12(9-19)7-14(18)16(15)23-10-11-4-3-5-13(6-11)17(20)21/h3-9H,2,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITIIZACYUXYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of a phenol derivative, followed by ethoxylation and formylation to obtain the 2-chloro-6-ethoxy-4-formylphenol intermediate.
Coupling Reaction: The phenoxy intermediate is then coupled with a benzoic acid derivative through a nucleophilic substitution reaction, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-[(2-Chloro-6-ethoxy-4-carboxyphenoxy)methyl]benzoic acid.
Reduction: 3-[(2-Chloro-6-ethoxy-4-hydroxymethylphenoxy)methyl]benzoic acid.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate the formation of diverse derivatives that can be tailored for specific applications.
Biological Studies
The compound is utilized in biological research for studying enzyme inhibition and protein interactions. The formyl group can covalently bond with nucleophilic sites on proteins or enzymes, potentially altering their activity. This property is particularly valuable in drug design and development .
Material Science
In industry, this compound is employed in the production of specialty chemicals and advanced materials. Its reactivity allows it to be incorporated into polymers or coatings that require specific performance characteristics.
Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on specific enzymes involved in metabolic pathways. These findings suggest potential therapeutic applications in treating diseases related to enzyme dysfunction .
Case Study 2: Material Development
In a recent study, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The results indicated that the addition of this compound improved the overall performance of the materials under various conditions .
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atom and ethoxy group contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid: Lacks the ethoxy group, leading to different reactivity and applications.
3-[(2-Ethoxy-4-formylphenoxy)methyl]benzoic acid: Lacks the chlorine atom, affecting its chemical properties and biological activity.
3-[(2-Chloro-6-ethoxyphenoxy)methyl]benzoic acid:
Uniqueness
3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid is unique due to the presence of all three functional groups (chlorine, ethoxy, and formyl) on the phenoxy moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.
Biological Activity
3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid is an organic compound characterized by its unique structure, comprising a benzoic acid moiety linked to a chlorinated, ethoxylated, and formylated phenoxy group. Its molecular formula is C17H15ClO5, and it has garnered attention in various fields of scientific research due to its potential biological activities.
- Molecular Formula : C17H15ClO5
- Molecular Weight : 334.75 g/mol
- CAS Number : 428843-08-7
The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, which can affect its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The presence of the chlorine atom and ethoxy group enhances the compound's overall reactivity and binding affinity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural features demonstrate selective antibacterial activity against Gram-positive bacteria and moderate cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .
Cytotoxic Effects
The compound's cytotoxicity has been evaluated in several studies. A notable study found that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal human cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Case Studies
- Antiviral Activity : In a study evaluating various α-amino phosphonates, compounds structurally related to this compound displayed promising antiviral activity against Tobacco Mosaic Virus (TMV), with curative activity values reaching up to 65% .
- Inhibition of Tumor Growth : Another study focused on the effects of α-aminophosphonates on tumor growth in animal models showed a significant reduction in tumor mass when treated with compounds similar to the target compound. The expression levels of several oncogenes were also altered positively in treated groups .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via condensation reactions involving halogenated phenols and benzyl halides. For instance, describes a Mannich reaction using paraformaldehyde and secondary amines under reflux in ethanol. Key steps include:
- Reagent selection : Use sodium bicarbonate for neutralization ( ).
- Purification : Recrystallization from ethanol or benzene ( ) and column chromatography ().
- Characterization : Validate purity via melting point analysis, IR (e.g., C=O stretch at ~1720 cm⁻¹), and ¹H NMR (e.g., δ 3.86 ppm for methoxy groups; ).
- Quality control : Monitor by HPLC or TLC (Rf values in hexane/EtOH; ) .
Q. How do solubility properties of this compound influence experimental design in aqueous vs. organic systems?
- Methodological Answer : The compound’s solubility is pH-dependent due to the carboxylic acid group.
- Aqueous solubility : Enhance via sodium salt formation using NaHCO₃ ( ).
- Organic solvents : Use DMSO or DMF for stock solutions in biological assays ().
- Precipitation : Adjust pH to 2–3 with HCl to recover the free acid form ().
- Compatibility : Avoid solvents like hexane due to poor solubility; prioritize ethanol or THF () .
Advanced Research Questions
Q. How can regioselective functionalization of the phenoxy and benzoic acid moieties be achieved?
- Methodological Answer : Protect reactive groups (e.g., formyl or carboxylic acid) during synthesis:
- Protective groups : Use tert-butyl esters for the carboxylic acid () or acetals for the formyl group ().
- Reaction optimization : Control temperature (e.g., 45°C for triazine coupling; ) and stoichiometry to minimize side reactions.
- Catalysts : Employ FeCl₃ for directed chlorination () or Pd-based catalysts for cross-coupling ().
- Monitoring : Track progress via in-situ FTIR or LC-MS .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns or missing signals)?
- Methodological Answer : Discrepancies in NMR (e.g., overlapping signals in DMSO-d₆; ) require:
- Solvent selection : Switch to CDCl₃ or acetone-d₆ to reduce hydrogen bonding effects.
- Advanced techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks ().
- Computational validation : Compare experimental ¹³C NMR with DFT-calculated shifts ().
- Alternative methods : Confirm functional groups via X-ray crystallography ( ) or high-resolution mass spectrometry .
Q. How can this compound be applied in drug discovery, particularly in targeting enzyme inhibition?
- Methodological Answer : Its structural motifs (formyl, phenoxy, benzoic acid) make it a candidate for:
- Fragment-based design : Screen against kinases or proteases using SPR or thermal shift assays.
- Derivatization : Introduce sulfonamide or triazole groups () to enhance binding.
- In vitro testing : Assess IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or HDACs; ).
- SAR studies : Correlate substituent effects (e.g., chloro vs. methoxy) with activity using QSAR models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
